4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile
CAS No.:
Cat. No.: VC18661403
Molecular Formula: C7H2Cl2N4
Molecular Weight: 213.02 g/mol
* For research use only. Not for human or veterinary use.
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile -](/images/structure/VC18661403.png)
Specification
Molecular Formula | C7H2Cl2N4 |
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Molecular Weight | 213.02 g/mol |
IUPAC Name | 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile |
Standard InChI | InChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H |
Standard InChI Key | FQHQSNZJYUOBQC-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a bicyclic pyrazolo[1,5-a]pyrazine system, a nitrogen-rich heterocycle known for its role in kinase inhibition . Key substituents include:
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Chlorine atoms at positions 4 and 6, which enhance electrophilicity and influence binding interactions .
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A cyano group at position 3, contributing to hydrogen-bonding capabilities and metabolic stability .
The IUPAC name, 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, reflects this substitution pattern. The SMILES notation \text{C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl} and InChIKey FQHQSNZJYUOBQC-UHFFFAOYSA-N
provide unambiguous structural identifiers .
Physicochemical Properties
While experimental data specific to this compound remain limited, analog studies suggest:
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Density: ~1.7 g/cm³ (estimated via comparative molecular modeling) .
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LogP: ~1.54, indicating moderate lipophilicity suitable for cell membrane penetration .
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Solubility: Likely low in aqueous media due to aromatic rigidity and halogenation, necessitating formulation aids for biological testing .
Comparative analysis with 4,6-dichloropyrazolo[1,5-a]pyrazine (CAS: 2127110-20-5), which lacks the cyano group, highlights the latter’s molecular weight of 188.014 g/mol and similar density, underscoring the cyano group’s impact on polarity .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions. A representative route involves:
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Cyclocondensation: Reaction of 5-aminopyrazole derivatives with malonate esters under basic conditions to form dihydroxy intermediates .
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Chlorination: Treatment with phosphorus oxychloride () to introduce chlorine atoms at positions 4 and 6, achieving yields up to 61% .
Functionalization at Position 3
Challenges and Future Directions
Solubility Optimization
Despite improved metabolic profiles, low aqueous solubility remains a barrier. Strategies include:
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